sodium;benzoate

Description

Historical Context of Benzoate (B1203000) Preservation Research

The investigation into the preservative properties of benzoates dates back to the 19th century. Benzoic acid, the precursor to sodium benzoate, was first described in the 16th century and exists naturally in many plants. taylorfrancis.combritannica.com However, its potential as an antimicrobial agent was not scientifically explored until much later.

A pivotal moment in the history of food preservation occurred in 1875 when H. Fleck first described the preservative activity of benzoic acid. asbe.orgfoodchem.cn This discovery laid the groundwork for its use in preventing spoilage in food. Around the turn of the 20th century, as synthetic production of benzoic acid became more feasible, its application in food preservation began to be implemented. researchgate.net

Early research, including investigations by Harvey W. Wiley and his "Poison Squad" for the U.S. Department of Agriculture, scrutinized the use of sodium benzoate in food. wikipedia.org This work was instrumental in the establishment of the 1906 Pure Food and Drug Act in the United States, a landmark piece of legislation in food regulation. wikipedia.org Subsequently, sodium benzoate became the first chemical preservative to be approved for use in foods by the U.S. Food and Drug Administration (FDA). taylorfrancis.comresearchgate.net

The primary driver for using sodium benzoate over benzoic acid was its higher solubility in water, which makes it easier to incorporate into a wide range of food and beverage products. asbe.orgcore.ac.uksifisheriessciences.com

Table 1: Key Milestones in Benzoate Preservation Research

| Year | Milestone | Significance |

| 16th Century | First description of benzoic acid. britannica.com | Initial identification of the compound that would later be recognized for its preservative qualities. britannica.com |

| 1875 | H. Fleck describes the preservative activity of benzoic acid. asbe.orgfoodchem.cn | The first scientific recognition of benzoic acid's ability to inhibit microbial growth. asbe.orgfoodchem.cn |

| c. 1900 | Introduction of benzoic acid for food preservation. researchgate.net | The beginning of the practical application of benzoates in the food industry. researchgate.net |

| 1906 | U.S. Pure Food and Drug Act passed. wikipedia.org | Landmark legislation influenced by early research on food preservatives like sodium benzoate. wikipedia.org |

| 1909 | Harmlessness of sodium benzoate confirmed in three separate U.S. Department of Agriculture investigations. core.ac.uk | Provided an early basis for its acceptance as a food additive. core.ac.uk |

Evolution of Scientific Inquiry on Sodium Benzoate

Scientific inquiry into sodium benzoate has evolved significantly since its initial application as a food preservative. Early research focused primarily on its antimicrobial efficacy, particularly against molds and yeasts in acidic environments. taylorfrancis.com The mechanism of action was identified to be the undissociated form of benzoic acid, which can penetrate microbial cell walls and disrupt their function. asbe.org The effectiveness of sodium benzoate is pH-dependent, with greater antimicrobial activity at lower pH levels. core.ac.uksifisheriessciences.com For instance, at a pH of 4.0, 60% of the molecule is in the undissociated, active form, compared to only 1.5% at a pH of 6.0. asbe.orgcore.ac.uk

In the latter half of the 20th century and into the 21st, research expanded to include more detailed investigations into its metabolic fate and interactions within biological systems. It was determined that the human body rapidly metabolizes sodium benzoate by conjugating it with glycine (B1666218) to form hippuric acid, which is then excreted through urine. researchgate.netwikipedia.orgwho.int

More recent scientific interest has centered on a number of areas. One area of significant research has been the potential formation of benzene, a known carcinogen, in beverages containing both sodium benzoate and ascorbic acid (vitamin C). nih.govwhiterose.ac.ukmdpi.com This reaction is understood to be catalyzed by factors such as heat and light. whiterose.ac.uk

Furthermore, contemporary research has explored the broader biological effects of sodium benzoate. Some studies have investigated its potential role in cellular processes and as a therapeutic agent for certain medical conditions, such as urea (B33335) cycle disorders, due to its ability to bind to amino acids. wikipedia.orgnih.gov There is also emerging research into its potential applications in treating various neurological and psychiatric disorders. nih.govwhiterose.ac.uk Conversely, other modern studies have focused on its potential to induce oxidative stress and other cellular changes at high concentrations. nih.gov Recent research has also delved into the biodegradation of sodium benzoate by microorganisms in extreme environments, identifying novel bacterial strains capable of breaking down the compound. nih.gov

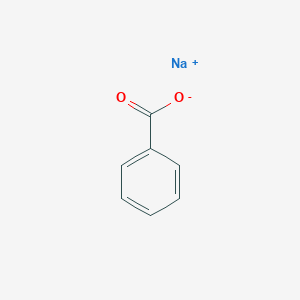

Structure

2D Structure

Properties

IUPAC Name |

sodium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKPNITSTVMEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Industrial Production

Chemical Synthesis Pathways for Benzoic Acid Precursors

The commercial viability of sodium benzoate (B1203000) production is intrinsically linked to the efficient synthesis of its precursor, benzoic acid. Several chemical pathways have been developed for this purpose, with the liquid-phase oxidation of toluene (B28343) being the most dominant industrial method. who.intwikipedia.org

Phthalic Anhydride (B1165640) Decarboxylation: Another significant pathway to benzoic acid involves the decarboxylation of phthalic anhydride. alfa-chemistry.comjrank.org Phthalic anhydride is commercially produced through the oxidation of naphthalene (B1677914) or o-xylene. quora.com In this process, phthalic anhydride vapor is mixed with steam and passed over a catalyst at high temperatures (200-600°C), resulting in the formation of benzoic acid and carbon dioxide. google.com Various catalysts can be employed, including nickel phthalate. google.com

Hydrolysis of Benzotrichloride (B165768): An older industrial method for benzoic acid synthesis starts with the chlorination of toluene to produce benzotrichloride. procurementresource.comjrank.org The benzotrichloride is then hydrolyzed, often using calcium hydroxide (B78521) in the presence of an iron catalyst, to form calcium benzoate. wikipedia.org Subsequent treatment with a mineral acid, such as hydrochloric acid, converts the calcium benzoate to benzoic acid. wikipedia.orgjrank.org A notable drawback of this method is the potential for chlorinated derivatives to contaminate the final product. wikipedia.org

| Synthesis Pathway | Key Reactants | Catalysts/Conditions | Key Products |

| Toluene Oxidation | Toluene, Oxygen/Air | Cobalt/Manganese naphthenates, 130-165°C | Benzoic Acid |

| Phthalic Anhydride Decarboxylation | Phthalic Anhydride, Water (steam) | Various catalysts (e.g., Nickel Phthalate), 200-600°C | Benzoic Acid, Carbon Dioxide |

| Benzotrichloride Hydrolysis | Benzotrichloride, Calcium Hydroxide, Water | Iron/Iron salts, followed by acid treatment | Benzoic Acid |

Industrial-Scale Manufacturing Processes for Sodium Benzoate

The industrial production of sodium benzoate is a straightforward process primarily based on the acid-base neutralization of benzoic acid. wikipedia.orgwho.int This conversion is necessary because, while benzoic acid is the active antimicrobial agent, its low solubility in water limits its direct application. who.int The resulting sodium salt is significantly more soluble in water (550–630 g/litre at 20 °C), making it a more practical choice for industrial use. who.int

The most common industrial method involves reacting benzoic acid with a strong base, typically sodium hydroxide (NaOH), in an aqueous solution. quora.combrainly.com The reaction is a classic neutralization that yields sodium benzoate and water. quora.combrainly.com

C₆H₅COOH + NaOH → C₆H₅COONa + H₂O

Industrial processes are optimized for efficiency and product purity. A typical manufacturing process involves the following steps:

Neutralization: Benzoic acid is added to a neutralization tank containing a sodium hydroxide solution. google.com The reaction parameters are carefully controlled, with the pH maintained between 7.5 and 8.0 and the temperature held at approximately 95-98°C for a duration of 30-40 minutes to ensure complete reaction. google.com Sodium carbonate or sodium bicarbonate can also be used as the base. procurementresource.comgoogle.com

Decolorization and Filtration: The resulting crude sodium benzoate solution is then treated with activated carbon to remove impurities and color. google.comgoogle.com This mixture is agitated for about 40-45 minutes before being filtered under pressure to obtain a clear solution of sodium benzoate. google.com

Drying and Formulation: The purified solution is concentrated, and the water is removed through drying processes, such as spray drying or drum drying, to yield the final product. google.comgoogle.com The final form of sodium benzoate can be a powder, granules, or extruded columns, with granular and columnar forms offering improved flowability and reduced dust during handling. google.comscribd.com

| Process Step | Description | Typical Parameters |

| Neutralization | Reaction of benzoic acid with a sodium base (e.g., NaOH) | pH: 7.5-8.0, Temperature: 95-98°C, Time: 30-40 min |

| Decolorization | Removal of impurities using activated carbon | Time: 40-45 min |

| Filtration | Separation of solid impurities from the solution | Pressure: 0.3-0.4 MPa |

| Drying | Removal of water to obtain the solid product | Varies (e.g., spray drying, oven drying) |

Advancements in Green Chemistry Approaches for Benzoate Production

In response to growing environmental concerns and the push for sustainable manufacturing, significant research has been directed towards developing "green" synthesis routes for benzoic acid and sodium benzoate. niir.org These approaches aim to reduce reliance on petroleum-based feedstocks, minimize waste, avoid harsh reaction conditions, and utilize renewable resources. niir.orgnih.gov

One promising green route is the one-pot, solvent-free synthesis of sodium benzoate directly from the oxidation of benzyl (B1604629) alcohol. rsc.org This method uses air as a clean oxidant and a novel bimetallic gold-silver nanoparticle catalyst supported on titanium dioxide (AuAg/TiO₂). rsc.org The process is advantageous as it avoids toxic reagents and waste emissions, and the catalyst demonstrates high recyclability. rsc.org

Biocatalysis represents another key area of green chemistry advancement. Researchers have developed non-natural enzyme cascades within engineered Escherichia coli to produce benzoic acid efficiently from renewable sources like L-phenylalanine or even styrene (B11656) under mild conditions. nih.gov Furthermore, a coupled fermentation-biotransformation process has been created to produce benzoic acid directly from glycerol, a low-cost renewable feedstock. nih.gov This biological pathway bypasses the harsh conditions and non-renewable materials associated with traditional chemical synthesis. nih.gov

Other innovative approaches include the catalytic transformation of lignocellulosic biomass, such as sawdust, into benzoic acid. researchgate.net This multi-step process involves the catalytic pyrolysis of biomass to produce aromatics, which are then converted to toluene and subsequently oxidized to benzoic acid. researchgate.net Additionally, a direct synthesis of benzoic acid from quinic acid, a derivative of glucose, has been demonstrated using formic acid-mediated deoxygenation, offering another pathway that eliminates petroleum-based starting materials. escholarship.org These advancements highlight a shift towards more sustainable and environmentally benign methods for the production of this important chemical compound.

Mechanistic Investigations of Antimicrobial Action

Fundamental Principles of Preservative Activity

The antimicrobial efficacy of sodium benzoate (B1203000) is fundamentally dependent on the presence of undissociated benzoic acid. fiveable.mecnadditives.comjustlonghealth.com This form of the molecule is lipophilic, meaning it is fat-soluble, which allows it to easily pass through the lipid-rich cell membranes of microorganisms like bacteria, yeasts, and molds. cnadditives.comjustlonghealth.comijcrt.org Once inside the microbial cell, the benzoic acid molecule can exert its inhibitory effects. cnadditives.comjustlonghealth.com

The preservative mechanism relies on this ability to penetrate the cell. justlonghealth.com The undissociated benzoic acid is considered the primary active antimicrobial agent. cabidigitallibrary.org Its high lipoid solubility is believed to allow it to accumulate on the cell membrane and other cellular structures, thereby inhibiting the cell's essential activities. cabidigitallibrary.org In contrast, the dissociated, or ionized, form of benzoate is less able to cross the microbial cell membrane and therefore has significantly reduced antimicrobial activity. ijcrt.org

The conversion of sodium benzoate to its active, undissociated benzoic acid form is critically dependent on the pH of the surrounding environment. fiveable.meijcrt.org Sodium benzoate is most effective in acidic conditions, typically at a pH below 4.5. patsnap.comfiveable.mejustlonghealth.com As the pH decreases, the equilibrium shifts to favor the formation of undissociated benzoic acid. fiveable.me

This pH-dependent activity is a key factor in its application as a preservative. ijcrt.org For instance, at a pH of 3.5, a 0.05% solution of sodium benzoate can completely inhibit the growth of yeast. atamankimya.comatamankimya.com However, as the pH rises above 5.5, its effectiveness against many molds and yeasts diminishes significantly, and it has almost no effect in alkaline solutions. atamankimya.comatamankimya.comhealthychemical.com The optimal pH range for the antimicrobial activity of benzoic acid is generally considered to be between 2.5 and 4.0. justlonghealth.comhealthychemical.comtestbook.com Research has shown that the minimum bactericidal concentration (MBC) of sodium benzoate against several pathogenic bacteria drops dramatically as the pH is lowered. nih.gov

Effect of pH on the Antimicrobial Activity of Sodium Benzoate

This table illustrates the relationship between pH and the minimum bactericidal concentration (MBC) of sodium benzoate required to inhibit various bacteria.

| pH Level | Minimum Bactericidal Concentration (MBC) | Target Microorganisms | Source |

|---|---|---|---|

| 7.0 | >10,000 ppm | E. coli O157:H7, S. Enteritidis, L. monocytogenes | nih.gov |

| 4.0 | 1,000 ppm | E. coli O157:H7, S. Enteritidis, L. monocytogenes | nih.gov |

| 3.0 | Most active at this pH (94% active form) | General Bacteria | testbook.com |

| 2.5 - 4.0 | Strongest antibacterial activity | Bacteria and Yeasts | testbook.com |

| < 3.6 | Required for conversion to active benzoic acid | General Microorganisms | atamankimya.comatamankimya.com |

Cellular and Molecular Targets in Microorganisms

Once inside the microbial cell, benzoic acid disrupts several vital cellular functions, leading to the inhibition of growth and eventual cell death. patsnap.comcnadditives.com

A primary target of benzoic acid is the microbial cell membrane. patsnap.comatamanchemicals.com The lipophilic, undissociated molecules can accumulate in the membrane, altering its structure and function. cabidigitallibrary.org This interference disrupts the membrane's permeability, hindering the transport of essential molecules like amino acids into the cell. cnadditives.comjustlonghealth.comatamankimya.com The compromised integrity of the membrane can lead to the leakage of essential ions and other small molecules out of the cell, upsetting the delicate internal environment and contributing to cell death. patsnap.com High-pressure processing studies have also confirmed that the cell membrane is a major site of injury in microbes, with pressure treatments leading to increased permeability. nih.gov

Benzoic acid acts as an inhibitor of crucial enzymes within the microbial cell, hindering metabolic processes necessary for survival. patsnap.comhealthychemical.comatamanchemicals.com By acidifying the cell's interior, it creates an inhospitable environment that hampers the activity of various metabolic enzymes. patsnap.comsdlookchem.comhealthychemical.com Research indicates that benzoic acid can specifically inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase. patsnap.com This disruption of the respiratory enzyme system prevents the microorganism from properly utilizing energy sources. patsnap.comjustlonghealth.com The inhibition of enzymes involved in the digestion of foodstuffs can also reduce the availability of amino acids for the bacteria. quora.com

By disrupting cell membrane function and inhibiting metabolic enzymes, benzoic acid effectively interferes with the cell's ability to generate energy. patsnap.comatamankimya.comatamankimya.com The process begins as the undissociated acid crosses the cell membrane and then dissociates in the more alkaline interior of the cell, releasing a proton (H+). researchgate.net This lowers the intracellular pH, forcing the cell to expend energy in an attempt to pump the excess protons out and restore homeostasis. ucl.ac.uk This energy-intensive stress response depletes the cell's energy reserves, leaving limited energy available for essential functions like growth, reproduction, and repair. patsnap.comucl.ac.uk The inhibition of enzymes in the TCA cycle further compounds this energy deficit, essentially starving the cell. patsnap.com

Modulation of Intracellular pH Homeostasis in Microbes

A primary mechanism of action for sodium;benzoate is the disruption of intracellular pH homeostasis in microorganisms. totalingredientes.com.brpatsnap.com The process begins with the absorption of its active form, benzoic acid, into the microbial cell. atamanchemicals.comwikipedia.org This is particularly effective in acidic conditions, typically at a pH below 4.5, where a greater proportion of the undissociated acid exists. patsnap.com

Once inside the cytoplasm, where the pH is typically near neutral, the benzoic acid dissociates, releasing protons (H+ ions). atamanchemicals.comui.ac.id This release of protons leads to the acidification of the cell's interior. totalingredientes.com.brpatsnap.com If the intracellular pH drops to 5 or lower, it creates a hostile environment for the microbe. atamanchemicals.comwikipedia.org This internal acidification significantly hampers the activity of various enzymes that are essential for metabolic processes. patsnap.com A key example is the sharp decrease in the anaerobic fermentation of glucose through the inhibition of the enzyme phosphofructokinase. wikipedia.org This disruption of critical metabolic pathways ultimately inhibits the growth and survival of the microorganisms responsible for food spoilage. atamanchemicals.comwikipedia.org

Effects on Microbial Protein Synthesis

In addition to disrupting pH balance, this compound also exerts its antimicrobial effects by interfering with microbial protein synthesis. totalingredientes.com.brpatsnap.com Proteins are fundamental to virtually all cellular functions, including growth, reproduction, and repair. patsnap.com By hindering the synthesis of these essential macromolecules, benzoic acid effectively limits the microorganism's ability to proliferate and maintain its cellular integrity. totalingredientes.com.brpatsnap.com

Differential Efficacy Against Diverse Microbial Species

The effectiveness of this compound as an antimicrobial agent varies across different types of microorganisms. Its primary utility is as a fungistatic and bacteriostatic agent, particularly in acidic food and beverage products. atamankimya.commdpi.comjmu.edu

Efficacy Against Yeasts and Molds

This compound is highly effective against a broad spectrum of yeasts and molds. atamankimya.commdpi.comsigmaaldrich.com This makes it a widely used preservative in acidic food products that are susceptible to fungal spoilage, such as fruit juices, jams, and carbonated beverages. patsnap.commdpi.com Its antifungal action is attributed to the mechanisms previously described, including the disruption of intracellular pH and inhibition of essential enzymes. atamanchemicals.comtaylorfrancis.com

Studies have demonstrated its inhibitory action against various spoilage yeasts like Saccharomyces cerevisiae, Zygosaccharomyces bailii, and Candida lipolytica. nih.gov In fact, research indicates that this compound can have a greater inhibitory effect on spoilage yeast growth compared to potassium sorbate (B1223678). nih.gov For instance, one study found that this compound effectively inhibited the growth of Candida albicans at a concentration of 2.5 mg/ml. agrojournal.org Another study showed that while some fungi like Aspergillus sp. required higher concentrations (400 mg/L) for inhibition, others were controlled at lower levels. psu.ac.th

| Microorganism | Inhibitory Concentration | Source |

|---|---|---|

| Candida albicans | 2.5 mg/ml | agrojournal.org |

| Aspergillus sp. | 400 mg/L | psu.ac.th |

| Saccharomyces cerevisiae | 5-100 mM (significant inhibition) | researchgate.net |

Efficacy Against Gram-Positive Bacteria

This compound generally exhibits greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. sigmaaldrich.comatenajournals.comresearchgate.net The structural difference in the cell walls is a key factor in this differential sensitivity. psu.ac.th The outer membrane of Gram-negative bacteria acts as an additional barrier, making it more difficult for antimicrobial agents to penetrate. psu.ac.th

Research has shown the effectiveness of this compound against various Gram-positive bacteria. For example, in a study investigating bacterial isolates from packaged orange drinks, this compound demonstrated significant inhibitory activity against Bacillus subtilis and Micrococcus sp. researchgate.netcabidigitallibrary.org The zones of inhibition for this compound against these bacteria were notable, and the minimum inhibitory concentrations (MIC) were determined to be within a specific range. researchgate.netcabidigitallibrary.org Another study confirmed its efficacy against Staphylococcus aureus, a common Gram-positive pathogen. quimidroga.com

| Bacterium | Observation | Source |

|---|---|---|

| Bacillus subtilis | Inhibited by sodium benzoate | researchgate.netcabidigitallibrary.org |

| Micrococcus sp. | Inhibited by sodium benzoate | researchgate.netcabidigitallibrary.org |

| Staphylococcus aureus | Inhibited by sodium benzoate | quimidroga.com |

Efficacy Against Gram-Negative Bacteria

While generally less effective against Gram-negative bacteria, this compound can still inhibit their growth under certain conditions, particularly at an acidic pH. psu.ac.thatenajournals.com The complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, provides a formidable barrier to the entry of many antimicrobial compounds. psu.ac.th

Despite this, studies have documented the inhibitory effects of this compound on certain Gram-negative species. For instance, it has shown activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.netcabidigitallibrary.orgquimidroga.com In a study on bacteria from orange drinks, this compound produced zones of inhibition against these Gram-negative bacteria. researchgate.netcabidigitallibrary.org However, it is often noted that higher concentrations of the preservative may be required to achieve the same level of inhibition as seen with Gram-positive bacteria. atenajournals.com

| Bacterium | Observation | Source |

|---|---|---|

| Escherichia coli | Inhibited by sodium benzoate | researchgate.netcabidigitallibrary.orgquimidroga.com |

| Pseudomonas aeruginosa | Inhibited by sodium benzoate | researchgate.netcabidigitallibrary.orgquimidroga.com |

| Salmonella typhi | Growth inhibited by sodium benzoate | ui.ac.id |

Mechanisms of Microbial Adaptive Responses and Resistance to Benzoates

Microorganisms can develop adaptive responses and resistance to benzoates, which can diminish their effectiveness as a preservative. taylorfrancis.com The mechanisms of resistance can be intrinsic or acquired and often involve physiological or genetic modifications. researchgate.net

One key adaptive response in some yeasts, such as Saccharomyces cerevisiae, involves the activation of multidrug resistance pumps. researchgate.net For example, the Pdr12 pump, a plasma membrane H+-ATPase, can actively expel the anions of weak organic acids like benzoic acid from the cell. researchgate.net This prevents the intracellular accumulation of the preservative and the subsequent drop in pH.

In bacteria like Escherichia coli, exposure to benzoates can induce the expression of multidrug efflux systems. asm.org The Mar (multiple antibiotic resistance) regulon, for instance, can be upregulated by benzoate, leading to the increased production of efflux pumps like the AcrAB-TolC system, which can expel a wide range of compounds, including antibiotics and preservatives. asm.org Interestingly, some studies have shown that long-term evolution in the presence of benzoate can lead to the loss of antibiotic resistance in E. coli, potentially through mutations in the Mar regulon and other resistance genes. asm.org

Furthermore, some microorganisms can metabolize benzoic acid, using it as a carbon source, which represents another form of resistance. taylorfrancis.com This degradation can occur under both aerobic and anaerobic conditions. taylorfrancis.com The ability of a microorganism to resist benzoate can also be influenced by environmental factors and the specific strain's genetic makeup. taylorfrancis.com

Synergistic Effects with Other Preservatives in Microbial Control

The antimicrobial efficacy of sodium benzoate can be significantly enhanced when used in combination with other preservative agents. This synergy allows for a broader spectrum of microbial control, often at lower concentrations of the individual preservatives, which can be advantageous in food and cosmetic preservation. foodcom.pl The investigation into these combinations is a key area of research, aiming to develop more robust and effective preservation systems.

Combination with Potassium Sorbate and Sodium Nitrite (B80452)

Sodium benzoate is frequently combined with other preservatives like potassium sorbate and sodium nitrite to achieve a synergistic antimicrobial effect. foodcom.plearthwormexpress.com

One study investigated the in-vitro antimicrobial effects of sodium benzoate, sodium nitrite, and potassium sorbate, both individually and in various combinations, against a range of food-spoiling bacteria and fungi. The microorganisms tested included Bacillus subtilis, Bacillus mycoides, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, Fusarium oxysporum, Candida albicans, Trichoderma harsianum, and Penicillium italicum. agrojournal.orgresearchgate.netagrojournal.org

The findings revealed a notable synergistic action for the sodium nitrite and sodium benzoate combination against 40% of the tested species, namely Escherichia coli, Staphylococcus aureus, Bacillus mucoides, and Candida albicans. agrojournal.orgagrojournal.org An additive effect was observed against Fusarium oxysporum, Trichoderma harsianum, and Penicillium italicum. researchgate.net Conversely, the combination of sodium benzoate and potassium sorbate did not show synergism against the tested species; it exhibited an additive effect against Aspergillus flavus and Escherichia coli (20% of species) and an indifferent effect against the remaining 80%. agrojournal.org In many food products, however, the combination of sodium benzoate and potassium sorbate is utilized to offer enhanced protection against a wider variety of microorganisms. earthwormexpress.com

Interactive Data Table: Synergistic Action of Sodium Benzoate with Sodium Nitrite and Potassium Sorbate

| Preservative Combination | Target Microorganism | Effect | Fractional Inhibitory Concentration (FIC) Index |

| Sodium Benzoate + Sodium Nitrite | Escherichia coli | Synergistic | 0.28 - 0.5 agrojournal.org |

| Sodium Benzoate + Sodium Nitrite | Staphylococcus aureus | Synergistic | 0.28 - 0.5 agrojournal.org |

| Sodium Benzoate + Sodium Nitrite | Bacillus mucoides | Synergistic | 0.28 - 0.5 agrojournal.org |

| Sodium Benzoate + Sodium Nitrite | Candida albicans | Synergistic | 0.28 - 0.5 agrojournal.org |

| Sodium Benzoate + Sodium Nitrite | Fusarium oxysporum | Additive | Not specified researchgate.net |

| Sodium Benzoate + Sodium Nitrite | Trichoderma harsianum | Additive | Not specified researchgate.net |

| Sodium Benzoate + Sodium Nitrite | Penicillium italicum | Additive | Not specified researchgate.net |

| Sodium Benzoate + Potassium Sorbate | Aspergillus flavus | Additive | Not specified agrojournal.org |

| Sodium Benzoate + Potassium Sorbate | Escherichia coli | Additive | Not specified agrojournal.org |

| Sodium Benzoate + Potassium Sorbate | Zygosaccharomyces bailii | More effective than sodium benzoate alone nih.gov | Not specified |

Combination with Natural Antimicrobials

Research has also focused on combining sodium benzoate with natural antimicrobials like nisin, natamycin, and essential oils to enhance preservation.

Nisin: Nisin, a bacteriocin, shows synergistic effects when combined with sodium benzoate. Studies have demonstrated that this combination can reduce the minimum inhibitory concentration (MIC) of sodium benzoate required to inhibit bacteria such as Staphylococcus aureus and Listeria monocytogenes. researchgate.netjifro.ir One study reported that the combination of nisin with sodium nitrite and benzoic acid resulted in a more significant inactivation of Staphylococcus aureus. researchgate.net Another investigation found that using nisin Z with sodium benzoate could increase the shelf life of vacuum-packed fish fillets by keeping microbial counts within an acceptable range for a longer period. jifro.ir A combination of nisin and 3000 ppm of calcium carbonate was also found to be effective in reducing total bacteria and yeast counts in coconut neera over a 21-day period. researchgate.net

Essential Oils: The antibacterial effects of sodium benzoate can be significantly enhanced when combined with certain essential oils. researchgate.netnih.govnih.gov A study examining the effects of essential oils from Cuminum cyminum (Cumin), Mentha spicata (Spearmint), and Mentha longifolia (Wild Mint) in combination with sodium benzoate found significant differences compared to the individual effect of sodium benzoate. nih.govnih.gov The combination with Mentha longifolia essential oil was strongest against methicillin-resistant S. aureus, while the combination with Cuminum cyminum essential oil was most effective against Yersinia enterocolitica. nih.gov Another study showed that combinations with Mentha longifolia and Mentha spicata essential oils had significantly greater effects against E. coli than sodium benzoate alone, and the combination with Cuminum cyminum was potent against L. monocytogenes. brieflands.com This suggests that such combinations could reduce the required concentration of sodium benzoate for preservation. researchgate.netiranjournals.ir

Organic Acids and Other Compounds: Sodium benzoate's preservative action is often enhanced in the presence of other organic acids. For instance, a combination of benzoic acid and sorbic acid was shown to completely inhibit the growth of Rhizopus stolonifer in zobo drinks by the 21st day of storage, an improvement over benzoic acid alone. consensus.app Sodium benzoate also exhibits synergy with propylene (B89431) glycol and sorbic acid in acidic conditions. sigmaaldrich.com Furthermore, combinations with the chelating agent EDTA (ethylenediaminetetraacetic acid) have been shown to enhance activity against resistant strains like Pseudomonas aeruginosa. sigmaaldrich.comresearchgate.netarlok.com

Interactive Data Table: Synergistic Effects of Sodium Benzoate with Natural Preservatives and Other Compounds

| Preservative Combination | Target Microorganism | Research Finding |

| Sodium Benzoate + Nisin | Staphylococcus aureus | Synergistic effect; reduced MIC of chemical preservatives. researchgate.net |

| Sodium Benzoate + Nisin | Listeria monocytogenes | Synergistic effect; reduced MIC of chemical preservatives. researchgate.net |

| Sodium Benzoate + Nisin Z | Aerobic Plate Count (APC) & Psychrotrophic Count (PTC) bacteria in fish | Increased shelf life of vacuum-packed fish fillets. jifro.ir |

| Sodium Benzoate + Mentha longifolia oil | Methicillin-resistant Staphylococcus aureus | Strongest combined effect against this bacterium. nih.gov |

| Sodium Benzoate + Cuminum cyminum oil | Yersinia enterocolitica | Highest antibacterial effect against this bacterium. nih.gov |

| Sodium Benzoate + Cuminum cyminum oil | Listeria monocytogenes | Strong combined effect against this bacterium. brieflands.com |

| Sodium Benzoate + Sorbic Acid | Rhizopus stolonifer | Complete inhibition by day 21, showing a synergistic effect. consensus.app |

| Sodium Benzoate + EDTA | Pseudomonas aeruginosa | Synergistic effect against resistant strains. researchgate.netarlok.com |

Applications in Advanced Material Science and Industry

Food Preservation Systems and Technologies

Sodium benzoate (B1203000) is a widely utilized preservative in the food and beverage industry. wikipedia.orgsdlookchem.comcnadditives.com Its primary function is to inhibit the growth of bacteria, yeast, and molds, thereby preventing spoilage and extending the shelf life of various products. sdlookchem.comcnadditives.comatamankimya.comwebmd.com The sodium salt of benzoic acid, sodium benzoate, is preferred over the acid itself due to its higher solubility in water. sdlookchem.comatamankimya.compatsnap.com

The antimicrobial efficacy of sodium benzoate is highly dependent on the pH of the food matrix. patsnap.comvedantu.com It is most effective in acidic conditions, typically at a pH of 4.5 or lower. atamankimya.compatsnap.comdchemie.com.my In an acidic environment, sodium benzoate converts into its active form, benzoic acid. wikipedia.orgsdlookchem.compatsnap.comdchemie.com.my

The preservation mechanism begins with the absorption of the undissociated benzoic acid molecule into the microbial cell. atamankimya.compatsnap.comquora.com Once inside the cell, where the pH is typically higher than in the acidic food product, the benzoic acid molecule dissociates. This process lowers the intracellular pH. sdlookchem.comatamankimya.com If the internal pH drops to 5 or lower, it sharply decreases the anaerobic fermentation of glucose through the enzyme phosphofructokinase, which inhibits the growth and survival of microorganisms that cause food spoilage. atamankimya.comquora.comwikidoc.org Benzoic acid also interferes with the permeability of the cell membrane and the function of other vital enzymes. patsnap.comksu.edu.sa This disruption of metabolic functions, alteration of cell membrane integrity, and imbalance of the internal pH collectively create an inhospitable environment for microbes, effectively preventing their proliferation. patsnap.com

Due to its effectiveness in acidic environments, sodium benzoate is incorporated into a wide array of food and beverage products. wikipedia.orgsdlookchem.comatamankimya.com Its application helps maintain freshness and prevent spoilage in items that are naturally acidic or have been acidified. cnadditives.comwebmd.com

Common food categories where sodium benzoate is used include:

Beverages : It is frequently added to carbonated drinks (due to carbonic acid), fruit juices (containing citric acid), and some wines to prevent the growth of yeast and mold. wikipedia.orgatamankimya.comdchemie.com.myrxchemicals.comfbcindustries.comcspinet.orgcitystarholdings.co.za

Jams, Jellies, and Preserves : The high acidity and sugar content of fruit-based spreads make them susceptible to mold growth, which sodium benzoate effectively inhibits. wikipedia.orgatamankimya.comwebmd.comvedantu.comdchemie.com.my

Pickles and Sauerkraut : The preserving action in these products, often based on vinegar (acetic acid), is enhanced by the addition of sodium benzoate. wikipedia.orgatamankimya.comwikidoc.orgfbcindustries.com

Condiments and Salad Dressings : Many condiments like ketchup, mustard, soy sauce, and various sauces, as well as vinegar-based salad dressings, rely on sodium benzoate for their shelf stability. wikipedia.orgcnadditives.comatamankimya.comwebmd.comfbcindustries.com

Syrups and Toppings : Fountain syrups and dessert toppings are other categories where it is used to inhibit microbial growth. rxchemicals.com

The following table outlines the application of sodium benzoate in various food products.

Table 1: Application of Sodium Benzoate in Food Categories| Food Category | Acid Component | Purpose | Citations |

|---|---|---|---|

| Carbonated Drinks | Carbonic Acid | Prevents growth of yeast and mold, extends shelf life. citystarholdings.co.za | wikipedia.orgatamankimya.comwikidoc.orgcspinet.org |

| Fruit Juices | Citric Acid | Preserves freshness and prevents microbial spoilage. | wikipedia.orgatamankimya.comvedantu.comdchemie.com.myrxchemicals.comfbcindustries.com |

| Jams and Jellies | Citric Acid | Inhibits mold and yeast growth. | wikipedia.orgwebmd.comvedantu.comdchemie.com.my |

| Pickles & Sauerkraut | Acetic Acid | Enhances preservation and extends shelf life. | wikipedia.orgatamankimya.comwikidoc.orgfbcindustries.com |

| Salad Dressings | Acetic Acid (Vinegar) | Prevents spoilage from bacteria, yeast, and mold. | wikipedia.orgcnadditives.comatamankimya.comwebmd.comfbcindustries.com |

| Sauces & Condiments | Various (e.g., Acetic, Citric) | Maintains product quality and safety over time. | cnadditives.comwebmd.comrxchemicals.comfbcindustries.com |

Beyond direct addition to food, sodium benzoate is utilized in active packaging technologies. This involves incorporating the preservative into packaging materials to control microbial growth on the food surface. The use of sodium benzoate-impregnated paper wrappers has been shown to inhibit corrosion on the surfaces of tin, steel, chrome-plated, and galvanized materials, even in humid environments, which is a critical aspect of protecting canned food integrity. rxmarine.com This demonstrates its function in protecting the packaging itself, which in turn preserves the food.

Non-Food Industrial Applications

The utility of sodium benzoate extends beyond the food industry into various technical and industrial sectors, where it serves as a corrosion inhibitor and a performance-enhancing additive for polymers.

Sodium benzoate is an effective corrosion inhibitor for a variety of metals, including steel, cast iron, zinc, copper, aluminum, and their alloys. rxmarine.comresearchgate.neticidr.org.ng It is particularly valuable in aqueous systems where it forms a protective layer on metal surfaces. lohtragon.compolymeradd.co.th

One of its most significant applications is in engine coolant (antifreeze) systems. gmb.netulprospector.combellchem.com2017erp.com In ethylene (B1197577) glycol-based coolants, sodium benzoate protects iron, steel, and aluminum components from corrosion, which helps to prolong the life of the engine and the coolant itself. gmb.netulprospector.com2017erp.com It does not cause foaming or frothing, a beneficial property in circulating systems. rxmarine.com2017erp.com The effectiveness of sodium benzoate as a corrosion inhibitor is optimal in a pH range of 6 to 12. researchgate.neticidr.org.ng Its performance can be enhanced by the presence of small amounts of sodium nitrite (B80452). rxmarine.comresearchgate.net

Other industrial applications as a corrosion inhibitor include:

Metalworking Fluids : It prevents corrosion in various industrial fluids and lubricants. lohtragon.comriverlandtrading.com

Water-Based Paints : It is incorporated into some paint formulations to prevent rusting of the can. rxmarine.comulprospector.com

Packaging : Sodium benzoate is used in volatile corrosion inhibitors (VCIs), where it vaporizes to form a protective barrier on metal components within an enclosed space, such as in packaging for electronics or industrial equipment. polymeradd.co.th

Water Treatment : It can be used in industrial water treatment to protect pipes, boilers, and cooling systems from corrosion and scale formation. riverlandtrading.com

The table below summarizes research findings on the concentration-dependent effectiveness of sodium benzoate as a corrosion inhibitor for mild steel.

Table 2: Corrosion Inhibition of Mild Steel by Sodium Benzoate

| Environment | Surface Finish | Required Concentration for Inhibition | Citation |

|---|---|---|---|

| Distilled Water | Emeried | 0.1% | researchgate.net |

| Distilled Water | Machined | 0.5% | researchgate.net |

| Mains Water | Machined | 1.0% | researchgate.net |

| 0.03% Sodium Chloride Solution | Machined | 1.5% | researchgate.net |

Sodium benzoate serves as a highly effective nucleating agent in the production of thermoplastic materials, most notably polypropylene (B1209903) (PP) and ethylene-propylene rubber (EPR). google.compolymeradd.co.thkjdb.org As a nucleating agent, it provides sites for the initiation of crystal growth as the polymer cools from its molten state. kjdb.org This results in a larger number of smaller, more uniform spherulites (crystalline structures). google.com

The primary benefits of using sodium benzoate as a nucleating agent in polymers include:

Improved Mechanical Properties : It enhances tensile strength, stiffness, and impact resistance. google.compolymeradd.co.th In mono-axially oriented polypropylene film, it improves tape drawability. google.com

Enhanced Thermal Properties : The addition of sodium benzoate increases the crystallization temperature and the heat deflection temperature (HDT) of polymers like EPR, allowing them to withstand higher temperatures. polymeradd.co.thkjdb.org

Reduced Processing Time : It speeds up the crystallization rate, which can shorten cooling times during manufacturing processes like molding and extrusion, leading to more efficient production cycles. polymeradd.co.thkjdb.org

Improved Optical Properties : In some applications, it can improve the transparency and optical clarity of polymers by creating smaller spherulites. lohtragon.comgoogle.comgoogle.com

Better Dimensional Stability : By promoting a more uniform crystalline structure, it can reduce shrinkage and warpage in molded parts. google.compolymeradd.co.th

While it is a low-cost and effective nucleating agent, challenges such as achieving uniform dispersion exist, as it can form agglomerates. specialchem.com The following table presents research data on the effect of sodium benzoate concentration on the properties of mono-axially oriented polypropylene film.

Table 3: Effect of Sodium Benzoate on Mono-axially Oriented Polypropylene Film Properties

| Property | Effect of Increasing Sodium Benzoate Concentration | Citation |

|---|---|---|

| Tape Drawability | Improved (fewer tape breaks) | google.comgoogle.comepo.org |

| Shrinkage | Decreased | google.comgoogle.comepo.org |

| Crystallinity | Increased | google.comgoogle.comepo.org |

| Tenacity at Break | Varied with draw ratio | google.comepo.org |

Applications in Pyrotechnics

Sodium benzoate serves as a crucial component in specific pyrotechnic formulations, primarily as a fuel in "whistle mix." atamankimya.compyrodata.com This powder, when compressed into a tube and ignited, produces a distinct whistling sound. atamankimya.comsciencemadness.org The most common formulation for whistle mix involves a combination of sodium benzoate with an oxidizer, typically potassium perchlorate (B79767). pyrodata.comsciencemadness.orgwikipedia.org

The whistling effect is the result of the composition burning in an oscillatory manner. jpyro.co.uk When ignited at the bottom of a tube, the rapid gas production creates pressure, which then subsides, leading to a series of rapid pulses that generate the audible high-pitched sound. jpyro.co.uk The composition must be consolidated in a tube to produce the sound; otherwise, it burns too quickly and may just result in a flash or explosion. sciencemadness.org

Research into the combustion behavior of whistle mixes suggests that the thermal decomposition of the organic fuel, sodium benzoate, in a reducing atmosphere leads to the formation of highly reactive, finely divided carbon and combustible gases. jpyro.co.uk This energetic fuel mixture, when combined with the oxygen from the decomposing oxidizer under pressure, is thought to be responsible for the high acoustic efficiency of pyrotechnic whistles. jpyro.co.uk

The ratio of fuel to oxidizer is critical for performance and safety. A typical composition consists of approximately 70% potassium perchlorate and 30% sodium benzoate by weight. sciencemadness.orggoogle.com Other formulations may include additional components like charcoal or phenolic resin to modify the effect. google.comskylighter.com Due to the high energy and sensitivity of these mixtures, they must be handled with extreme care, as they can be sensitive to friction, impact, and static electricity. sciencemadness.orgpyrodata.com

Table 1: Example Whistle Mix Formulations

| Component | Formulation 1 (wt%) sciencemadness.org | Formulation 2 (wt%) google.com | Formulation 3 (wt%) google.com |

|---|---|---|---|

| Sodium Benzoate | 30% | 30% | 9-15% |

| Potassium Perchlorate | 70% | 70% | 60-70% |

| Potassium Benzoate | - | - | 15-25% |

| Phenolic Resin | - | - | 4-10% |

Use as a Dye Mordant

In the dye industry, sodium benzoate is utilized as a mordant or dye auxiliary. justlonghealth.comatamankimya.comatamanchemicals.com Its primary function is to enhance the adhesion and stability of the dye on fabrics, which makes the dyeing process more efficient and controllable. justlonghealth.com By improving the affinity between the dye and the fiber, it helps to ensure better color fastness and longevity of the dyed material. undip.ac.id

One study investigated the use of sodium benzoate as a preservative for a natural dye stock solution extracted from rambutan peels. The research found that sodium benzoate was one of the best preservatives for maintaining the quality of the natural dye solution over time, with good results in color fastness on cotton fabric after three months of storage. undip.ac.id In this context, it helps prevent the microbial degradation of the natural dye, ensuring its stability and effectiveness. undip.ac.id It is also used as a dye intermediate in some applications. atamanchemicals.comatamankimya.com

Application in Drilling Fluids

Sodium benzoate is incorporated into drilling fluids, also known as drilling muds, for several key functions. It is primarily used as a corrosion inhibitor to protect metal components in drilling equipment, production fluids, and pipeline systems from the corrosive effects of water, acids, and bacteria. atamankimya.comatamankimya.comwho.int

Additionally, sodium benzoate acts as a preservative for organic additives within the drilling mud. google.com For example, hydrophilic colloids like guar (B607891) flour, which are used to control water loss and flocculate cuttings, are susceptible to bacterial degradation. google.com Adding a preservative such as sodium benzoate to the drilling fluid after the guar flour has been incorporated is advisable to prevent this decomposition. google.com This ensures the stability and performance of the drilling fluid during operations. who.int

Cosmetic and Personal Care Formulations as an Antimicrobial

Sodium benzoate is a widely used preservative in the cosmetics and personal care industry due to its effective antimicrobial properties. specialchem.comelchemy.com It is the sodium salt of benzoic acid, an acid that occurs naturally in fruits like cranberries, plums, and apples. atamankimya.comspecialchem.com Its primary role in formulations is to inhibit the growth of fungi, yeast, and bacteria, thereby extending the shelf life and ensuring the safety of products. elchemy.comunless-cosmetics.com

The antimicrobial action of sodium benzoate is dependent on the pH of the formulation. humblebeeandme.com When dissolved in water, it converts to its active form, benzoic acid, a process that is most effective in acidic conditions, typically at a pH below 4.5 or 5. humblebeeandme.compatsnap.com As the pH increases, its activity sharply decreases. humblebeeandme.com The mechanism of preservation begins with the absorption of benzoic acid into a microbial cell. atamankimya.compatsnap.com Inside the cell, the acid can lower the internal pH, which interferes with critical metabolic functions. atamanchemicals.compatsnap.com Specifically, it can inhibit the activity of enzymes essential for energy production and disrupt the integrity of the cell membrane, leading to the inhibition of microbial growth and survival. patsnap.com

Because of its effectiveness, sodium benzoate is found in a wide array of personal care products, including:

Skin Care: Lotions, creams, cleansers, and serums. specialchem.comelchemy.com

Hair Care: Shampoos and other hair formulations. specialchem.com

Makeup: Foundations, eyeshadows, and lipsticks. specialchem.com

Oral Care: Toothpastes and mouthwashes. atamankimya.com

Baby Products: Baby wipes and creams. atamankimya.com

It is particularly crucial in water-based formulations, which are more susceptible to microbial contamination. elchemy.com Sodium benzoate is often combined with other preservatives, such as potassium sorbate (B1223678), to provide a broad spectrum of antimicrobial protection. humblebeeandme.com

Table 2: Antimicrobial Characteristics of Sodium Benzoate in Cosmetics

| Property | Description | Source(s) |

|---|---|---|

| Mechanism of Action | Converts to benzoic acid, which is absorbed by microbial cells. It lowers intracellular pH and disrupts metabolic functions and cell membrane integrity. | atamanchemicals.compatsnap.com |

| Spectrum of Activity | Effective against fungi, yeast, and bacteria. | atamankimya.comspecialchem.comelchemy.com |

| Effective pH Range | Most active at pH below 5.0; activity decreases sharply at higher pH. | atamankimya.comhumblebeeandme.com |

| Common Applications | Lotions, creams, shampoos, makeup, toothpaste, mouthwash. | atamankimya.comspecialchem.com |

| Function | Prevents microbial contamination, extends shelf life, and ensures product safety. | elchemy.comunless-cosmetics.com |

Analytical Chemistry Methodologies for Quantification and Characterization

Spectroscopic Techniques for Detection and Analysis

Spectroscopic methods are instrumental in the analysis of sodium benzoate (B1203000), relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantification of sodium benzoate, particularly in liquid samples like beverages. ijpsjournal.comwisdomlib.org The fundamental principle of this method is the absorption of ultraviolet light by the benzoate molecule. Sodium benzoate exhibits a characteristic absorbance in the UV spectrum, typically with a maximum wavelength (λmax) around 225 nm. acgpubs.orgmt.com This absorbance is directly proportional to the concentration of sodium benzoate in the sample, a relationship described by the Beer-Lambert law. ijpsjournal.com

The methodology involves creating a calibration curve using standard solutions of known sodium benzoate concentrations. wisdomlib.org The absorbance of the unknown sample is then measured, and its concentration is determined by interpolating from the calibration curve. The simplicity, cost-effectiveness, and availability of UV-Visible spectrophotometers make this a popular choice for routine analysis. acgpubs.org

Several studies have demonstrated the efficacy of UV-Visible spectrophotometry for determining sodium benzoate levels in soft drinks, fruit juices, and other food products. ijpsjournal.comresearchgate.net Method validation studies have established the technique's reliability, with good linearity, accuracy, and precision. acgpubs.org For instance, one validation study reported a limit of detection (LOD) of 0.19 mg/kg and a limit of quantification (LOQ) of 0.57 mg/kg in water, with accuracy ranging from 99.54% to 100.08%. acgpubs.org

Table 1: Performance Characteristics of UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Water

This table summarizes the key performance metrics from a method validation study, demonstrating the reliability of UV-Vis spectrophotometry for quantifying sodium benzoate.

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax) | 225 nm | acgpubs.org |

| Limit of Detection (LOD) | 0.19 mg/kg | acgpubs.org |

| Limit of Quantification (LOQ) | 0.57 mg/kg | acgpubs.org |

| Accuracy | 99.54% - 100.08% | acgpubs.org |

| Precision (RSD) | 0.39% | acgpubs.org |

Infrared Spectroscopy

Infrared (IR) spectroscopy is another valuable tool for the identification and analysis of sodium benzoate. This technique probes the vibrational frequencies of the chemical bonds within the molecule. When exposed to infrared radiation, the bonds in the sodium benzoate molecule absorb energy at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.

The characteristic absorption peaks in the IR spectrum of sodium benzoate correspond to the vibrations of its functional groups. Key absorption bands for sodium benzoate include those for the carboxylate group (C=O stretching) and the aromatic ring (C=C stretching). researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate group are prominent. Studies have identified characteristic absorption peaks for sodium benzoate at approximately 1596 cm⁻¹, 1548 cm⁻¹, and 1406 cm⁻¹. nih.govbvsalud.org

In practical applications, Fourier Transform Infrared (FTIR) spectroscopy is often used. It offers advantages in speed and sensitivity. webofproceedings.org For quantitative analysis, a characteristic peak that is well-resolved from the matrix components is selected. webofproceedings.org For example, the peak at 1552 cm⁻¹ has been used for the determination of sodium benzoate in dairy products. webofproceedings.org The absorbance at this wavenumber is measured for different concentrations to create a calibration curve, which can then be used to determine the concentration in unknown samples. Research has shown this method to be simple and accurate, with good linearity and recovery rates. webofproceedings.org

Table 2: Characteristic Infrared Absorption Peaks for Sodium Benzoate

This table lists the key infrared absorption frequencies that are characteristic of the sodium benzoate molecule, which are used for its identification and quantification.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric Carboxylate Stretch (C=O) | 1596, 1552, 1548 | nih.govbvsalud.orgwebofproceedings.org |

| Symmetric Carboxylate Stretch | 1406 | nih.govbvsalud.org |

| Aromatic C=C Stretch | 1404 | researchgate.net |

| Other Characteristic Peaks | 845, 708, 679 | nih.govbvsalud.org |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the magnetic properties of atomic nuclei. For sodium benzoate, ¹H NMR (proton NMR) is particularly useful. spectrabase.comchemicalbook.com

In ¹H NMR spectroscopy, a sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb and re-emit this radiation at specific frequencies, which are influenced by their local chemical environment. This results in an NMR spectrum with peaks corresponding to the different types of protons in the molecule. The chemical shifts of these peaks, their splitting patterns (multiplicity), and their integration values provide a wealth of structural information.

Quantitative ¹H-NMR (q¹H-NMR) can be used for the precise quantification of sodium benzoate. researchgate.netnih.gov This is achieved by integrating the area under a specific proton peak of sodium benzoate and comparing it to the integral of a known amount of an internal standard. nih.gov Sodium benzoate is also utilized as a calibration standard in certain analytical techniques, including NMR spectroscopy. ficchem.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating sodium benzoate from complex matrices before its quantification, thereby enhancing the accuracy and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for the determination of sodium benzoate in various food and beverage products. myfoodresearch.comresearchgate.net This technique separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent).

For sodium benzoate analysis, a reversed-phase HPLC (RP-HPLC) method is commonly employed. tandfonline.com In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. myfoodresearch.com The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. myfoodresearch.comjmp.ir The separation is based on the principle that more polar components will elute faster, while less polar components will be retained longer by the stationary phase.

Detection is most often carried out using a UV detector set at a wavelength where sodium benzoate has strong absorbance, such as 254 nm. myfoodresearch.comjmp.ir The retention time, the time it takes for the sodium benzoate peak to elute from the column, is used for identification, while the peak area is used for quantification against a calibration curve. tandfonline.com

HPLC methods for sodium benzoate analysis have been extensively validated and are known for their high selectivity, reproducibility, and reliability. tandfonline.com They can achieve low limits of detection (LOD) and quantification (LOQ). For example, one study reported an LOD of 0.0000493 mg/100 mL and an LOQ of 0.000149 mg/100 mL in soft drinks. myfoodresearch.comresearchgate.net Another study found an LOD of 61 pg/mL and an LOQ of 203 pg/mL. tandfonline.com

Table 3: Typical HPLC Method Parameters for Sodium Benzoate Analysis

This table outlines the common instrumental settings and conditions used in High-Performance Liquid Chromatography for the effective separation and quantification of sodium benzoate.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 | myfoodresearch.comjmp.ir |

| Mobile Phase | Sodium acetate (B1210297)/acetic acid buffer (pH 4.0) and Acetonitrile (80:20) | myfoodresearch.comresearchgate.net |

| Flow Rate | 1.0 mL/min | myfoodresearch.comresearchgate.net |

| Detection Wavelength | 254 nm | myfoodresearch.comjmp.ir |

| Retention Time | ~9.41 min | myfoodresearch.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sodium benzoate, although it often requires a derivatization step. nii.ac.jp In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a long, thin column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Since sodium benzoate is a salt and not sufficiently volatile for direct GC analysis, it is typically converted to its more volatile ester form through a derivatization process. nih.gov For example, it can be derivatized using trimethylsilyl (B98337) (TMS) agents. nih.gov

GC-MS offers high sensitivity and selectivity, making it suitable for detecting low levels of benzoic acid (from sodium benzoate) in various samples, including biological fluids and food products. nih.govscirp.org The mass spectrometer provides definitive identification of the analyte based on its unique mass spectrum. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis. nih.gov A validated GC-MS method for preservatives in smokeless tobacco products used an oven temperature gradient from 50°C to 220°C with helium as the carrier gas. coresta.org

Table 4: Compound Names Mentioned in the Article

Ion Chromatography

Ion Chromatography (IC) stands as a robust and widely utilized technique for the determination of benzoate in various liquid food products and sauces. thermofisher.comasianpubs.orgajrconline.orgdoria.fi This method offers high sensitivity and selectivity, often with simplified sample preparation, making it suitable for quality control environments. thermofisher.com

A prevalent approach involves the use of a high-capacity, hydroxide-selective anion-exchange column, such as the IonPac AS18. thermofisher.compragolab.cz This type of column is adept at handling the high-ionic-strength samples frequently encountered in the food and beverage industry and provides optimal selectivity for benzoate, ensuring excellent resolution from other components. thermofisher.com The separation is typically achieved using a potassium hydroxide (B78521) (KOH) eluent, which can be generated electrolytically in Reagent-Free Ion Chromatography (RFIC) systems. thermofisher.comresearchgate.net This RFIC setup simplifies operation by requiring only deionized water. thermofisher.com

Detection is commonly performed using suppressed conductivity. thermofisher.compragolab.cz This method provides a low background conductance, enhancing the signal-to-noise ratio for the analyte. For instance, a method using an IonPac AS18 column with a KOH eluent gradient and suppressed conductivity detection achieved a method detection limit (MDL) of 4.9 µg/L for benzoate. thermofisher.com The linearity of such methods is typically excellent, with coefficients of determination (r²) values often exceeding 0.999. thermofisher.compragolab.cz

Another technique within this category is ion-exclusion chromatography, which can also be applied to determine benzoic acid (the conjugate acid of benzoate) in products like flavored water. metrohm.com This method uses a different separation mechanism and may employ inverse suppression for conductivity detection. metrohm.com

The following table summarizes typical parameters for the ion chromatographic analysis of benzoate.

| Parameter | Value/Description | Reference |

|---|---|---|

| Analytical Column | Dionex IonPac AS18 (4 × 250 mm) | thermofisher.compragolab.cz |

| Guard Column | Dionex IonPac AG18 (4 × 50 mm) | thermofisher.com |

| Eluent | Potassium Hydroxide (KOH) Gradient | thermofisher.com |

| Flow Rate | 1.0 mL/min | thermofisher.com |

| Injection Volume | 25 µL | thermofisher.com |

| Column Temperature | 30 °C | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.compragolab.cz |

| Method Detection Limit (MDL) | 4.9 µg/L | thermofisher.com |

| Linearity (r²) | 0.9998 | thermofisher.compragolab.cz |

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and often portable alternative for the detection of sodium benzoate. These approaches are typically based on measuring the electrochemical response—such as current or potential—of the benzoate molecule at a specially designed electrode surface.

One prominent technique is cyclic voltammetry (CV), which has been employed to study the electrochemical behavior of benzoate. irost.irjournals.co.za For instance, a portable electronic tongue system was developed using an array of electrochemical sensors based on graphite (B72142) pencil electrodes to detect sodium benzoate adulteration in tomato paste. irost.ir The performance of these sensors can be significantly enhanced by modifying the electrode surface. In one study, graphene was found to be the most effective modifier compared to gold or magnetic nanoparticles, improving the sensor's ability to detect sodium benzoate. irost.ir

Square wave voltammetry (SWV) is another sensitive electrochemical technique used for quantification. nih.govresearchgate.net Researchers have developed sensors using glassy carbon electrodes modified with nanocomposites, such as multiwalled carbon nanotubes (MWCNTs) and Fe₃O₄ nanoparticles, for the determination of benzoate-containing compounds. nih.govresearchgate.net These modifications improve the sensitivity of the electrode, leading to low detection limits. For example, a sensor for rizatriptan (B1679398) benzoate achieved a detection limit of 0.09 μmol L⁻¹. nih.gov

The development of ion-selective electrodes (ISEs) also represents a significant approach. These electrodes are designed to respond specifically to benzoate ions in a sample solution, and the potential difference is measured against a reference electrode. doria.fi The selectivity of these electrodes against other potentially interfering anions is a critical performance characteristic. doria.fi

The table below outlines various electrochemical sensor configurations used for the detection of benzoate and related compounds.

| Sensor Type | Technique | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Graphene-modified graphite pencil electrode | Cyclic Voltammetry (CV) | Tomato Paste | Graphene modification enhanced detection capability. | irost.ir |

| Fe₃O₄/MWCNT-modified glassy carbon electrode | Square Wave Voltammetry (SWV) | Pharmaceuticals, Blood Serum | Nanocomposite improves sensitivity for benzoate-containing compounds. | nih.govresearchgate.net |

| Polyaniline-MnO₂ nanocomposite electrode | Electrochemical Sensing | Water, Soil | Demonstrated high sensitivity for emamectin (B195283) benzoate with a low limit of detection. | espublisher.com |

| Vivianene (2D phosphate (B84403) mineral) modified electrode | Cyclic Voltammetry (CV) | Environmental Samples | Effectively detected emamectin benzoate at levels below the hazardous threshold. | arxiv.org |

| Molecularly Imprinted Polymer (MIP) liquid electrodes | Potentiometry | Pharmaceuticals | Successfully applied for the determination of metronidazole (B1676534) benzoate. | uobaghdad.edu.iq |

Sample Preparation Strategies for Diverse Matrices in Analysis

The accuracy of analytical methods for sodium benzoate quantification heavily relies on effective sample preparation to isolate the analyte from interfering matrix components. alwsci.com The strategy employed varies significantly depending on the nature of the sample matrix.

Liquid Samples (e.g., Beverages, Juices): For many liquid samples, preparation can be remarkably simple. A common procedure involves diluting the sample with deionized water or the chromatographic mobile phase, followed by filtration. thermofisher.comsci-hub.senih.gov For carbonated beverages, a preliminary degassing step, often using an ultrasonic bath, is necessary to remove dissolved carbon dioxide before dilution. thermofisher.com In some high-performance liquid chromatography (HPLC) methods, liquid samples are simply diluted, filtered through a 0.45 µm filter to remove particulate matter, and then directly injected into the system. asianpubs.orgsci-hub.senih.gov

Viscous or Solid Samples (e.g., Sauces, Ketchup, Peanut Butter): More complex matrices require more rigorous preparation. A typical method for viscous or solid foods involves blending a known weight of the sample with a suitable buffer solution (such as an acetonitrile/ammonium (B1175870) acetate buffer). sci-hub.senih.gov This mixture is then allowed to settle, and an aliquot of the supernatant is diluted and filtered before analysis. sci-hub.se

Extraction-Based Methods: In some cases, a liquid-liquid extraction is performed to separate benzoate from the sample matrix. mt.comeudl.euksu.edu.sa This often involves an initial acidification step, where a strong acid like hydrochloric acid (HCl) is added to the sample. eudl.euksu.edu.sa This converts the water-soluble sodium benzoate into the more non-polar benzoic acid. The benzoic acid can then be extracted into an organic solvent such as chloroform (B151607) or diethyl ether. mt.comeudl.euksu.edu.sa After extraction, the organic layer is separated, and the solvent is evaporated. The remaining residue, containing the benzoic acid, is then redissolved in a suitable solvent for analysis, for example, by titration or chromatography. ksu.edu.sa

Solid-Phase Extraction (SPE): For particularly complex matrices containing fats, oils, or proteins, solid-phase extraction (SPE) is an effective cleanup technique. alwsci.com SPE can selectively remove interfering substances, allowing for a cleaner extract and improving the accuracy and longevity of the analytical column. alwsci.com

The following table summarizes various sample preparation strategies for different matrices.

| Matrix Type | Preparation Strategy | Brief Description | Reference |

|---|---|---|---|

| Carbonated Beverages | Degassing & Dilution | Degas in an ultrasonic bath, then dilute with deionized water and filter. | thermofisher.com |

| Non-carbonated Beverages (Juices) | Dilution & Filtration | Dilute with mobile phase or water, then filter through a 0.45 µm filter. | sci-hub.senih.gov |

| Soy Sauce, Lemon Juice | High Dilution | Samples are diluted (e.g., 1:20 to 1:100) with deionized water prior to IC analysis. | thermofisher.compragolab.cz |

| Viscous/Solid Foods (Ketchup, Peanut Butter) | Blending & Dilution | Blend sample with a buffer solution, allow to settle, then dilute and filter the supernatant. | sci-hub.senih.gov |

| Soft Drinks | Liquid-Liquid Extraction | Acidify with HCl to form benzoic acid, then extract with a non-polar solvent like chloroform. | eudl.euksu.edu.sa |

| Complex Foods (with fats/oils) | Solid-Phase Extraction (SPE) | Pass sample through an SPE cartridge to remove interfering substances before analysis. | alwsci.com |

Environmental Behavior and Biogeochemical Cycling

Biodegradation Pathways in Aquatic Environments

The biodegradation of benzoate (B1203000) in aquatic ecosystems is a well-documented process facilitated by diverse microbial communities under both aerobic and anaerobic conditions.

Aerobic Degradation Mechanisms

Under aerobic conditions, the microbial degradation of benzoate typically proceeds through a "box" pathway. This process begins with the activation of benzoate to benzoyl-CoA. nih.gov Subsequently, the aromatic ring is dearomatized and cleaved through hydrolytic reactions, ultimately leading to the formation of succinyl-CoA and acetyl-CoA, which can then enter central metabolic pathways. nih.gov Another established aerobic pathway involves the hydroxylation of the aromatic ring to form catechol, which is then cleaved by a dioxygenase. nih.gov Laboratory studies have consistently demonstrated that sodium benzoate is readily biodegradable under aerobic conditions. who.inteuropa.eu For instance, in one study, the degradation of sodium benzoate reached 83% within 14 days. europa.eu

Microbial Communities Involved in Benzoate Degradation

A wide array of microorganisms is capable of degrading benzoate. Several bacterial and fungal species have been isolated that utilize benzoic acid under both aerobic and anaerobic conditions. who.int

Bacteria:

Pseudomonas species , such as Pseudomonas putida and Pseudomonas citronellolis, are well-known for their ability to degrade a variety of aromatic compounds, including benzoate, under aerobic conditions. mdpi.comfrontiersin.orgwits.ac.za

Azoarcus species are notable for their ability to degrade benzoate both aerobically and anaerobically. nih.gov

Under anaerobic conditions, syntrophic communities are essential. These often involve bacteria from the family Syntrophaceae , such as Syntrophus species, which work in concert with hydrogen-utilizing microorganisms. nih.govfrontiersin.orgncl.ac.uk

Sulfate-reducing bacteria, including members of the Desulfobulbaceae , Syntrophobacteraceae , and Desulfobacteraceae families, play a significant role in benzoate degradation in marine sediments. nih.govfrontiersin.org

Other genera implicated in aromatic compound degradation, and potentially benzoate degradation, include Geobacter, Novosphingobium, Lysinibacillus, and Acinetobacter. mdpi.com

Fungi:

Yeast-like fungi, such as Rhodotorula glutinis , and molds like Penicillium frequentans have been shown to utilize benzoic acid. who.int

Transformation and Degradation in Soil Systems

In soil environments, the primary elimination pathway for sodium benzoate is biotic mineralization. who.int Due to its high water solubility and the anionic nature of benzoate at typical environmental pH, it is not expected to significantly adsorb to soil or sediment particles and is therefore highly mobile in soil. regulations.govwho.int The degradation processes in soil are carried out by a diverse range of soil microorganisms, including both bacteria and fungi, similar to those found in aquatic environments. who.int The presence of other readily available carbon and nitrogen sources in the soil can influence the rate of benzoate degradation, with some compounds potentially being preferred by microorganisms, which can delay or reduce the breakdown of benzoate. frontiersin.org

Photodegradation Processes

Direct photodegradation of sodium benzoate in aqueous solutions is considered unlikely given its known UV absorption spectra. who.int Indirect photolysis, which involves a reaction with hydroxyl radicals, is thought to play only a minor role in its environmental degradation. who.int However, sodium benzoate has been utilized as a photosensitizer in some applications, where it can initiate free-radical crosslinking reactions when exposed to UV radiation. researchgate.net It has also been used as a probe molecule to quantify hydroxyl radical generation in studies on the photodegradation of other substances. au.dk

Presence and Fate in Wastewater and Other Effluents

Sodium benzoate can enter the environment through wastewater discharges from industrial and household products where it is used as a preservative. regulations.govchemrxiv.org It has been detected in wastewater from various sources, including the wood production industry. who.int Wastewater treatment plants are a primary conduit for the removal of sodium benzoate from effluents. chemrxiv.org The main mechanism of removal within these plants is biological degradation by microorganisms in activated sludge systems. frontiersin.orgchemrxiv.org Sodium benzoate is considered to be readily biodegradable under the conditions typically found in these treatment facilities. regulations.govfrontiersin.org However, the efficiency of its removal can be affected by the presence of other organic compounds that may be preferentially consumed by the microbial communities. frontiersin.org

Interactive Data Table: Microbial Genera Involved in Benzoate Degradation

| Microbial Genus | Environment/Condition | Role in Degradation |

| Pseudomonas | Aerobic | Primary degrader |

| Azoarcus | Aerobic and Anaerobic | Degrades benzoate under both conditions |

| Syntrophus | Anaerobic (Syntrophic) | Primary benzoate degrader in syntrophy |

| Desulfobulbaceae | Anaerobic (Sulfate-reducing) | Sulfate (B86663) reduction coupled to benzoate oxidation |

| Syntrophobacteraceae | Anaerobic (Sulfate-reducing) | Sulfate reduction coupled to benzoate oxidation |

| Geobacter | Anaerobic | Aromatic compound degradation |

| Rhodotorula | Aerobic | Fungal degradation |

| Penicillium | Aerobic | Fungal degradation |

Influence of Environmental Factors on Degradation Kinetics